molecular formula C6H11NO2 B072728 N-Acetyl-N-ethylacetamide CAS No. 1563-83-3

N-Acetyl-N-ethylacetamide

Cat. No.: B072728
CAS No.: 1563-83-3
M. Wt: 129.16 g/mol
InChI Key: OUUWATVJTLBCFV-UHFFFAOYSA-N
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Description

N-Acetyl-N-ethylacetamide (systematic IUPAC name: N-Ethyl-N-acetylacetamide) is a substituted acetamide characterized by an ethyl group and an acetyl group attached to the nitrogen atom of the acetamide backbone. Such compounds typically exhibit moderate polarity, making them useful in organic synthesis, pharmaceutical intermediates, or solvent applications. The acetyl group enhances stability and influences hydrogen-bonding capacity, while the ethyl group contributes to lipophilicity .

Properties

IUPAC Name

N-acetyl-N-ethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-4-7(5(2)8)6(3)9/h4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUUWATVJTLBCFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C(=O)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20166071
Record name N-Acetyl-N-ethylacetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1563-83-3
Record name N-Acetyl-N-ethylacetamide
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Record name N-Acetyl-N-ethylacetamide
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Record name N-Acetyl-N-ethylacetamide
Source EPA DSSTox
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Record name N-acetyl-N-ethylacetamide
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Comparison with Similar Compounds

Comparison with Structural Analogs

N,N-Diethylacetamide (CAS 685-91-6)

  • Structure : Two ethyl groups attached to the acetamide nitrogen.
  • Molecular Weight : 115.18 g/mol (vs. ~129.16 g/mol for N-Acetyl-N-ethylacetamide, estimated).
  • Properties: Higher lipophilicity and boiling point compared to mono-substituted acetamides. Widely used as a polar aprotic solvent in polymer production and pharmaceuticals .

N-Ethylacetamide (CAS 625-50-3)

  • Structure : Single ethyl group on the nitrogen.
  • Molecular Weight : 87.12 g/mol.
  • Properties : Less steric hindrance than this compound, leading to higher reactivity in nucleophilic substitutions. Used in peptide synthesis and as a solvent additive .
  • Safety: Limited hazard data available; lower molecular weight suggests faster metabolic clearance .

N,N-Dimethylacetamide (DMAC, CAS 127-19-5)

  • Structure : Two methyl groups on the nitrogen.
  • Molecular Weight : 87.12 g/mol.
  • Properties : High polarity and water miscibility. A versatile solvent in electronics and pharmaceuticals.
  • Safety : Recognized reproductive toxin; regulated under OSHA standards .

Acetanilide (N-Phenylacetamide, CAS 103-84-4)

  • Structure : Aromatic phenyl group instead of alkyl chains.
  • Molecular Weight : 135.17 g/mol.
  • Properties : Lower solubility in water due to aromaticity; historically used as an analgesic but phased out due to toxicity (methemoglobinemia risk) .

N-(2-Hydroxyethyl)acetamide (CAS 142-26-7)

  • Structure : Hydroxyethyl substituent.
  • Molecular Weight : 103.12 g/mol.
  • Properties : Hydrophilic due to hydroxyl group; employed in cosmetics and personal care products as a humectant .

Data Table: Key Properties of Acetamide Derivatives

Compound CAS No. Molecular Weight (g/mol) Substituents Key Applications
This compound ~129.16 (estimated) Ethyl, Acetyl Research intermediates
N,N-Diethylacetamide 685-91-6 115.18 Two ethyls Solvent, polymers
N-Ethylacetamide 625-50-3 87.12 Ethyl Organic synthesis
N,N-Dimethylacetamide 127-19-5 87.12 Two methyls Electronics, pharma
Acetanilide 103-84-4 135.17 Phenyl Former analgesic
N-(2-Hydroxyethyl)acetamide 142-26-7 103.12 Hydroxyethyl Cosmetics

Research Findings and Trends

  • Solvent Performance : N,N-Diethylacetamide and DMAC dominate industrial solvent applications due to their polarity and thermal stability. This compound’s dual substitution may offer intermediate polarity, but its synthetic accessibility and cost-effectiveness compared to DMAC require further study .
  • Toxicity Profiles: Alkyl-substituted acetamides (e.g., DMAC) show higher systemic toxicity than aryl or hydroxylated variants.
  • Pharmaceutical Relevance : Acetanilide derivatives highlight the trade-off between bioactivity and toxicity. This compound’s structure could be explored for prodrug designs, leveraging metabolic deacetylation pathways .

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